Synthesis of Racemic Efavirenz: A Technical Guide for Research Professionals
Synthesis of Racemic Efavirenz: A Technical Guide for Research Professionals
An In-depth Technical Guide on the Synthesis of Racemic Efavirenz for Research Purposes
This technical guide provides a comprehensive overview of the chemical synthesis of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and proceeding through key intermediates to the final racemic product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Strategy
The synthesis of racemic Efavirenz is primarily achieved through a convergent approach, which involves the preparation of two key intermediates: 2-amino-5-chlorobenzotrifluoride and cyclopropylacetylene. These intermediates are then coupled to form a racemic tertiary amino alcohol, which subsequently undergoes cyclization to yield the final product, racemic Efavirenz.
Synthesis of Key Intermediates
Preparation of 2-Amino-5-chlorobenzotrifluoride
2-Amino-5-chlorobenzotrifluoride is a crucial starting material for the synthesis of Efavirenz. It can be synthesized via several routes, with a common method involving the nitration of m-chlorobenzotrifluoride followed by reduction of the nitro group.[1]
Experimental Protocol:
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Nitration: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, m-chlorobenzotrifluoride is added portion-wise at a controlled temperature (typically between room temperature and 60°C).[1]
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The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
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The reaction is then quenched by carefully pouring it onto ice, and the precipitated 2-nitro-5-chlorobenzotrifluoride is collected by filtration.
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Reduction: The isolated 2-nitro-5-chlorobenzotrifluoride is dissolved in a suitable solvent, such as an alcohol.[1]
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A catalyst, for instance, modified skeleton nickel, is added to the solution.[1]
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The mixture is subjected to hydrogenation under pressure (0.5-1.5 MPa) and elevated temperature (80-120°C) until the reduction is complete.[1]
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Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-5-chlorobenzotrifluoride.
Preparation of Cyclopropylacetylene
Cyclopropylacetylene serves as the source of the cyclopropylethynyl side chain in Efavirenz. A one-pot synthesis from 5-chloro-1-pentyne is a commonly employed method.
Experimental Protocol:
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5-chloro-1-pentyne is dissolved in an inert solvent like cyclohexane and cooled to 0°C.
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A strong lithium base, such as n-butyllithium in cyclohexane, is added dropwise while maintaining a low temperature.
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The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.
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After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The organic layer containing the cyclopropylacetylene is separated and purified by fractional distillation.
Synthesis of Racemic Efavirenz
The core of the Efavirenz synthesis involves the coupling of the two key intermediates followed by the formation of the benzoxazinone ring.
Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol
This step involves the addition of the lithium salt of cyclopropylacetylene to 2-amino-5-chlorobenzotrifluoride.
Experimental Protocol (Adapted from Efavirenz intermediate synthesis):
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Dissolve cyclopropylacetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
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Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C to form the lithium acetylide.
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Stir the resulting solution for 30 minutes.
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In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.
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Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Cyclization to Racemic Efavirenz
The final step is the cyclization of the racemic amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a commonly used and safer alternative to phosgene.
Experimental Protocol (Adapted from Efavirenz cyclization):
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Dissolve the racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 eq) in anhydrous THF under an inert atmosphere.
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Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.
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Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
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Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude racemic Efavirenz can be purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate).
Quantitative Data Summary
The following table summarizes the typical yields and purity for the key steps in the synthesis of racemic Efavirenz. It is important to note that yields can vary based on the specific reaction conditions and scale.
| Step | Starting Material(s) | Product | Typical Yield (%) | Typical Purity (%) (Method) | Reference(s) |
| Synthesis of 2-Amino-5-chlorobenzotrifluoride | m-Chlorobenzotrifluoride | 2-Amino-5-chlorobenzotrifluoride | 54-66 | - | |
| Synthesis of Cyclopropylacetylene | 5-Chloro-1-pentyne | Cyclopropylacetylene | 60-80 | >98 (GC) | |
| Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | 2-Amino-5-chlorobenzotrifluoride, Cyclopropylacetylene | Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | - | - | |
| Cyclization to Racemic Efavirenz | Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol | Racemic Efavirenz | 75-90 | >99 (HPLC) |
Visualizations
Synthetic Pathway of Racemic Efavirenz
Caption: Overall synthetic pathway for racemic Efavirenz.
Experimental Workflow for the Synthesis of Racemic Efavirenz
Caption: Experimental workflow for the synthesis of racemic Efavirenz.
